![molecular formula C14H13NO3 B2796237 4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-22-6](/img/structure/B2796237.png)
4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
Furan-2-ylmethanethiol is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing . It possesses a strong odour of roasted coffee and a bitter taste .
Synthesis Analysis
A series of new hybrid molecules containing fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile have been obtained starting from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural .Molecular Structure Analysis
The molecular structure of related compounds can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex. For example, furan, which is carcinogenic, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can vary. For example, 2-Furoic acid is an organic compound, consisting of a furan ring and a carboxylic acid side-group .Safety and Hazards
Future Directions
The future directions in the study of these compounds could include further investigations of their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, studies that could assist in the safety evaluation include investigations of the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules .
properties
IUPAC Name |
4-(furan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-10-18-13-6-2-1-4-11(13)8-15(14)9-12-5-3-7-17-12/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVASNFNSZOOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
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